molecular formula C12H17N3O4 B6209374 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid CAS No. 1251904-17-2

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid

Cat. No.: B6209374
CAS No.: 1251904-17-2
M. Wt: 267.28 g/mol
InChI Key: PEDGWWWLDZOMMV-VIFPVBQESA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a pyrimidinyl group attached to the side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Coupling with Pyrimidinyl Group: The protected amino acid is then coupled with a pyrimidinyl derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an organic solvent such as dimethylformamide (DMF) at room temperature.

    Deprotection: The final step involves the removal of the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of automated equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyrimidinyl group, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrimidinyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidinyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Catalysts: 4-dimethylaminopyridine (DMAP), N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products

    Oxidation: Formation of oxidized derivatives of the pyrimidinyl group.

    Reduction: Formation of reduced derivatives of the pyrimidinyl group.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving pyrimidinyl groups.

    Organic Synthesis:

    Biological Studies: It is used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The Boc protecting group can be removed under acidic conditions, allowing the free amino group to participate in further reactions.

Comparison with Similar Compounds

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid: can be compared with other amino acids and derivatives that contain protecting groups and aromatic side chains:

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(phenyl)propanoic acid: Similar structure but with a phenyl group instead of a pyrimidinyl group.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridyl)propanoic acid: Similar structure but with a pyridyl group instead of a pyrimidinyl group.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(thiazolyl)propanoic acid: Similar structure but with a thiazolyl group instead of a pyrimidinyl group.

The uniqueness of This compound lies in its specific interactions with molecular targets due to the presence of the pyrimidinyl group, which can form unique hydrogen bonds and other interactions compared to other aromatic groups.

Properties

CAS No.

1251904-17-2

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-4-ylpropanoic acid

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)6-8-4-5-13-7-14-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17)/t9-/m0/s1

InChI Key

PEDGWWWLDZOMMV-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC=NC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=NC=C1)C(=O)O

Purity

95

Origin of Product

United States

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